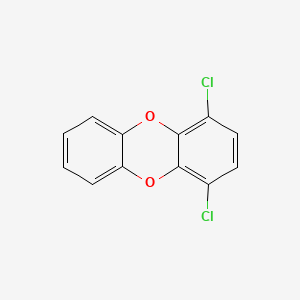

1,4-Dichlorodibenzo-p-dioxin

Overview

Description

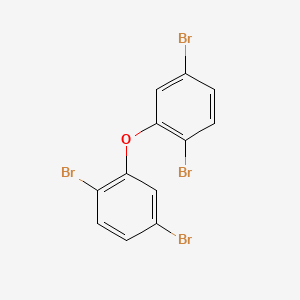

1,4-Dichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are persistent organic pollutants, thus their production is regulated in most areas .

Synthesis Analysis

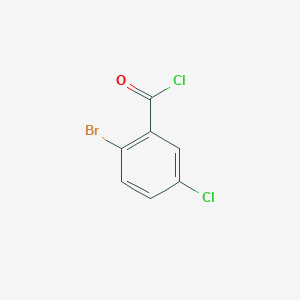

The photochemical conversion of triclosan, a common pollutant in continental waters, into dichlorodibenzo-p-dioxin (DCDD) has been confirmed in preliminary experiments employing photo-SPME (photo-solid-phase microextraction) using 18-W UV irradiation at 254-nm wavelength .Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic diether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis

The photochemical conversion of triclosan, a common pollutant in continental waters, into dichlorodibenzo-p-dioxin (DCDD) has been confirmed in preliminary experiments employing photo-SPME (photo-solid-phase microextraction) using 18-W UV irradiation at 254-nm wavelength .Physical And Chemical Properties Analysis

1,4-Dichlorodibenzo-p-dioxin is a solid, colorless substance . Its chemical formula is C12H6Cl2O2, and its average molecular mass is 253.081 g/mol .Scientific Research Applications

Carcinogenic Properties and Mechanistic Studies

Research by Steenland et al. (2004) revisited the carcinogenic classification of dioxins, including 1,4-Dichlorodibenzo-p-dioxin, by the International Agency for Research on Cancer (IARC). The study reviewed new epidemiologic and mechanistic evidence supporting the carcinogenic nature of dioxins, primarily focusing on the aryl hydrocarbon receptor (AhR) mechanism which is present in both humans and animals (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

Biotransformation and Degradation Studies

- Aerobic Biotransformation: Hong et al. (2002) demonstrated the aerobic biotransformation of various dichlorodibenzo-p-dioxins by the strain Sphingomonas wittichii RW1. This study is significant in understanding how certain bacteria can transform these compounds into less harmful metabolites (Hong, Chang, Nam, Fortnagel, & Schmidt, 2002).

- Reductive Dechlorination: Wang et al. (2008) investigated the dechlorination of tetrachlorodibenzo-p-dioxin, a related compound, in the presence of zero-valent zinc. This research provides insights into potential methods for transforming toxic PCDDs into less toxic forms (Wang, Huang, Fennell, & Peng, 2008).

Environmental and Ecotoxicological Studies

- Estuarine Sediments: Vargas et al. (2001) examined the biotransformation of tetrachlorodibenzo-p-dioxin under various anaerobic conditions using estuarine sediments. This study highlights the natural processes that can alter the toxicity of dioxins in aquatic environments (Vargas, Fennell, & Häggblom, 2001).

- Biostimulation and Bioaugmentation: Ahn et al. (2008) explored the enhancement of dechlorination of polychlorinated dibenzo-p-dioxins in sediments through biostimulation and bioaugmentation. Such studies are pivotal in developing remediation strategies for contaminated sites (Ahn, Liu, Fennell, & Häggblom, 2008).

Novel Detection and Treatment Techniques

- Sensitive Dioxin Immunoassay: Shan et al. (2001) developed a highly sensitive immunoassay for TCDD, showcasing an efficient method for detecting dioxins in various environmental samples. This method is crucial for monitoring and regulating dioxin levels in the environment (Shan, Leeman, Gee, Sanborn, Jones, Chang, & Hammock, 2001).

Mechanism of Action

1,4-Dichlorodibenzo-p-dioxin acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

properties

IUPAC Name |

1,4-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMUPQZSDWVPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202951 | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichlorodibenzo-p-dioxin | |

CAS RN |

54536-19-5 | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPN17Q7404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

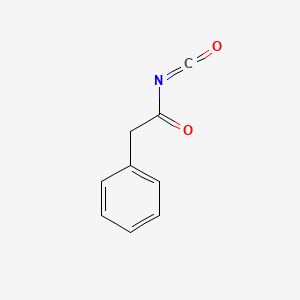

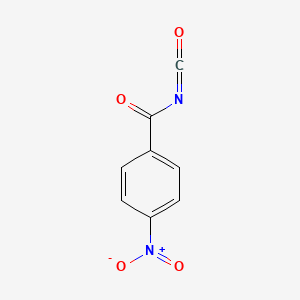

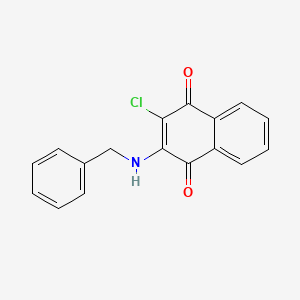

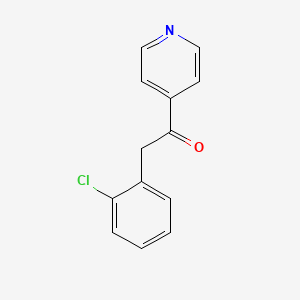

Retrosynthesis Analysis

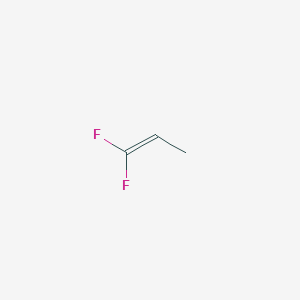

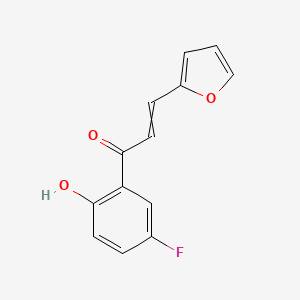

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)